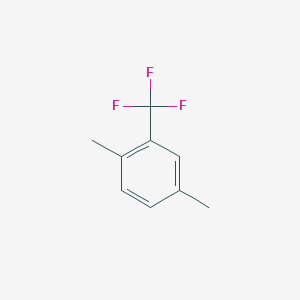

2,5-Dimethylbenzotrifluoride

Descripción

Significance of Organofluorine Chemistry in Modern Chemical Research

The strategic incorporation of fluorine into organic molecules is a powerful tool in synthetic design, largely due to the unique properties of the fluorine atom. bohrium.comtandfonline.com Its introduction into a molecular structure can dramatically alter the compound's physical, chemical, and biological characteristics. mdpi.com

Fluorine's influence stems from a combination of its fundamental characteristics. As the most electronegative element, it creates significant bond polarization. tandfonline.com Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to replace hydrogen or hydroxyl groups with minimal steric disruption. tandfonline.com The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org

These properties collectively contribute to several desirable effects in molecular design:

Metabolic Stability: The strength of the C-F bond can block metabolically susceptible sites on a molecule, preventing oxidation by metabolic enzymes and thereby increasing the compound's half-life and bioavailability. bohrium.commdpi.com

Binding Affinity: The strategic placement of fluorine can enhance a molecule's binding affinity to target proteins through various non-covalent interactions. bohrium.comtandfonline.com

Physicochemical Properties: Fluorine substitution can modulate a molecule's lipophilicity, which affects its ability to cross cell membranes. mdpi.com It also has a strong inductive effect, altering the acidity or basicity (pKa) of nearby functional groups, which can influence pharmacokinetic properties. nih.gov

The journey of organofluorine chemistry began before the isolation of elemental fluorine itself. nih.gov In 1835, Dumas and Péligot synthesized the first organofluorine compound, fluoromethane. nih.gov This was followed by Alexander Borodin's 1862 synthesis of benzoyl fluoride (B91410) via halogen exchange, a method that remains fundamental in fluorine chemistry. wikipedia.orgnih.gov However, the extreme reactivity of elemental fluorine, finally isolated by Henri Moissan in 1886, made early research exceptionally challenging and hazardous. nih.gov

The field remained relatively niche until the 1920s and 1930s, when the industrial synthesis of non-flammable and non-toxic chlorofluorocarbons (CFCs) for refrigeration spurred development. wikipedia.orgnih.gov A significant turning point was World War II's Manhattan Project, which required large-scale production of uranium hexafluoride and drove major advancements in fluorination technology. nih.gov In the post-war era, particularly after a fluorinated corticosteroid showed enhanced biological activity in 1954, the focus expanded into medicinal chemistry, cementing the role of fluorine in drug design. numberanalytics.com

Overview of Benzotrifluoride (B45747) Derivatives as Key Fluorinated Building Blocks

Benzotrifluoride, also known as (trifluoromethyl)benzene or α,α,α-trifluorotoluene, and its derivatives are a critical class of fluorinated building blocks. wikipedia.orgresearchgate.net These compounds serve as versatile intermediates in the synthesis of a wide array of commercial products, including pharmaceuticals, dyes, and crop protection agents. researchgate.netresearcher.life The trifluoromethyl (-CF₃) group imparts many of the desirable properties associated with fluorine, making benzotrifluoride derivatives highly valuable in synthetic chemistry. wikipedia.org

The foundational structure of benzotrifluoride—a benzene (B151609) ring attached to a trifluoromethyl group—allows for extensive structural variation. The aromatic ring can be further substituted with one or more functional groups, such as halogens, alkyl groups, nitro groups, or amino groups. google.com This adaptability gives rise to a vast library of derivatives, each with distinct reactivity and physical properties tailored for specific applications. For example, 3-aminobenzotrifluoride is a key precursor to the herbicide fluometuron, while other chlorinated or nitrated derivatives are common industrial intermediates. researchgate.netgoogle.com

Initial research into benzotrifluorides focused on establishing reliable synthetic routes. The industrial-scale production is typically achieved by reacting the corresponding benzotrichloride (B165768) with hydrogen fluoride (HF) in a pressurized reactor. google.com Early academic studies explored the fundamental reactions of these compounds, including the hydrolysis of the trifluoromethyl group. More recent research has established benzotrifluoride as a useful and more environmentally friendly solvent for a range of chemical reactions, including transition-metal-catalyzed and radical reactions, where it can serve as an alternative to chlorinated solvents. researchgate.netresearcher.life Furthermore, advanced methods for the direct functionalization of the C-F bonds in the trifluoromethyl group are an active area of modern research, aiming to use benzotrifluoride as a direct precursor to difluoroalkylated derivatives. nih.gov

Positioning of 2,5-Dimethylbenzotrifluoride within the Class of Dimethylbenzotrifluorides

This compound is one of six possible structural isomers of dimethylbenzotrifluoride. The specific placement of the two methyl groups and the trifluoromethyl group on the benzene ring defines its unique chemical identity and reactivity relative to its isomers.

Significant research has been conducted on the photochemical behavior of the dimethylbenzotrifluoride isomers. nih.govacs.org Studies have shown that irradiation of any of the six isomers in an appropriate solvent leads to an efficient photoisomerization, converting it into the other isomers. nih.govmolaid.comrsc.org This process divides the six isomers into two distinct, interconverting triads. nih.govacs.org

Triad (B1167595) 1: 2,6-dimethylbenzotrifluoride, 2,3-dimethylbenzotrifluoride, and 3,4-dimethylbenzotrifluoride.

Triad 2: this compound, 2,4-dimethylbenzotrifluoride, and 3,5-dimethylbenzotrifluoride.

This research demonstrates that this compound is photochemically linked to the 2,4- and 3,5-isomers, a finding that underscores the subtle yet critical role of substituent positioning on the molecule's excited-state reactivity. acs.org The mechanism involves the migration of the trifluoromethyl-substituted carbon atom around the ring. nih.govacs.org

The physical properties of these isomers, while similar, show slight variations due to the different substitution patterns, as detailed in the table below.

| Property | This compound | 2,3-Dimethylbenzotrifluoride | 2,4-Dimethylbenzotrifluoride |

| Molecular Formula | C₉H₉F₃ | C₉H₉F₃ | C₉H₉F₃ |

| Molecular Weight | 174.16 g/mol | 174.16 g/mol | 174.16 g/mol |

| Boiling Point | Data not available | 125-126 °C | Data not available |

| Density | Data not available | 1.17 g/cm³ | Data not available |

| CAS Number | 84796-70-3 | 80245-28-9 | 93841-19-1 |

| Photoisomerization Triad | 2 | 1 | 2 |

| Data derived from sources chem960.com and the PubChem database. |

Isomeric Forms and their Relevance in Chemical Studies

Isomerism, where compounds share the same molecular formula but have different structural arrangements, is a fundamental concept in chemistry with significant implications for a compound's properties and reactivity. solubilityofthings.compcc.eu In the case of dimethylbenzotrifluoride, six constitutional isomers exist, each with the two methyl groups and one trifluoromethyl group at different positions on the benzene ring. The specific compound of focus, this compound, is one of these six isomers.

| Property | Value |

|---|---|

| CAS Number | 84796-70-3 |

| Molecular Formula | C₉H₉F₃ |

| Exact Mass | 174.06563477 g/mol chem960.com |

| Hydrogen Bond Donor Count | 0 chem960.com |

| Hydrogen Bond Acceptor Count | 0 chem960.com |

| Rotatable Bond Count | 1 chem960.com |

The relevance of these isomeric forms in chemical studies is highlighted by photochemical research. A notable study investigated the phototransposition reactions of the six isomers of dimethylbenzotrifluoride in an acetonitrile (B52724) solvent. nih.govacs.org The research revealed that irradiation of any single isomer leads to an efficient photoisomerization, producing the other isomers. nih.govrsc.org This demonstrates a dynamic photochemical relationship between the isomers.

The study's dominant findings show that the phototransposition processes divide the six isomers into two distinct triads. nih.govacs.org

Triad 1: 2,6-Dimethylbenzotrifluoride, 2,3-Dimethylbenzotrifluoride, and 3,4-Dimethylbenzotrifluoride. nih.govacs.org

Triad 2: 3,5-Dimethylbenzotrifluoride, 2,4-Dimethylbenzotrifluoride, and this compound. nih.govacs.org

These interconversions are mechanistically significant, as further experiments using deuterated compounds confirmed that the trifluoromethyl-substituted carbon atom is the one that migrates around the benzene ring during these phototransposition reactions. nih.govacs.org Such studies are crucial for understanding reaction mechanisms and the fundamental behavior of substituted aromatic compounds under photochemical conditions. The differing reactivity and stability among isomers can be explored through theoretical studies, which analyze properties like frontier orbital energies and other reactivity descriptors. scirp.org

| Isomer Name |

|---|

| 2,3-Dimethylbenzotrifluoride |

| 2,4-Dimethylbenzotrifluoride |

| This compound |

| 2,6-Dimethylbenzotrifluoride |

| 3,4-Dimethylbenzotrifluoride |

| 3,5-Dimethylbenzotrifluoride |

Compound Index

| Compound Name |

|---|

| 2,3-Dimethylbenzotrifluoride |

| 2,4-Dimethylbenzotrifluoride |

| This compound |

| 2,6-Dimethylbenzotrifluoride |

| 3,4-Dimethylbenzotrifluoride |

| 3,5-Dimethylbenzotrifluoride |

| (Trifluoromethyl)trimethylsilane |

| Triflic acid |

| Trifluoroacetic acid |

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dimethyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-6-3-4-7(2)8(5-6)9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKQFBGCNQAHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438151 | |

| Record name | 1,4-dimethyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84796-70-3 | |

| Record name | 1,4-dimethyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Pathways of 2,5 Dimethylbenzotrifluoride

Photochemical Reactivity of Dimethylbenzotrifluorides

The photochemical reactivity of dimethylbenzotrifluorides is characterized by efficient isomerization processes upon irradiation. When subjected to UV light, these compounds undergo significant structural rearrangements, leading to the formation of various isomers.

Photoisomerization (Phototransposition) Reactions

Upon irradiation in a solvent such as acetonitrile (B52724), the six isomers of dimethylbenzotrifluoride, including 2,5-dimethylbenzotrifluoride, undergo efficient photoisomerization, converting into one another. nih.govacs.org This process, known as phototransposition, involves the rearrangement of substituents around the aromatic ring.

The photoisomerization process divides the six dimethylbenzotrifluoride isomers into two distinct triads. nih.govacs.org Within each triad (B1167595), the isomers readily interconvert. This compound belongs to the second triad. nih.govacs.org

The dominant interconversion pathways are organized as follows:

Table 1: Photochemical Isomerization Triads of Dimethylbenzotrifluoride

| Triad | Isomers |

|---|---|

| First Triad | 2,6-Dimethylbenzotrifluoride, 2,3-Dimethylbenzotrifluoride, 3,4-Dimethylbenzotrifluoride |

| Second Triad | 3,5-Dimethylbenzotrifluoride, 2,4-Dimethylbenzotrifluoride, this compound |

Data sourced from DeCosta, D., & Pincock, J. (2002). nih.govacs.org

Irradiation of any isomer within a triad leads to the formation of the other members of that same triad. nih.govacs.org

Research has demonstrated that in these phototransposition reactions, it is specifically the carbon atom attached to the trifluoromethyl (-CF3) group that migrates around the benzene (B151609) ring. nih.govacs.org This was confirmed through isotopic labeling studies. For instance, the irradiation of 2,6-dideuterio-4-methylbenzotrifluoride resulted in the formation of 5,6-dideuterio-3-methylbenzotrifluoride, a product consistent only with the migration of the CF3-bearing carbon. nih.govacs.org This mechanistic insight is crucial for understanding the rearrangement pathways observed in dimethylbenzotrifluoride isomers.

Influence of Substituents on Photochemical Reactivity

The nature and position of substituents on the benzotrifluoride (B45747) ring play a significant role in the molecule's direct photochemical reactivity. acs.orgacs.org Specifically, the two methyl groups in this compound influence its behavior under UV irradiation.

Methyl groups are considered electron-donating groups (EDGs). Studies on a range of substituted benzotrifluorides have shown that strong EDGs enhance the reactivity of the molecule toward light-mediated hydrolysis. acs.orgacs.org The proposed mechanism suggests that in the transition state, a partial positive charge develops on the benzylic carbon. EDGs, like methyl groups, help to stabilize this transition state, thereby increasing the reaction rate and quantum yield of photodefluorination. acs.org In contrast, electron-withdrawing groups (EWGs) on the ring tend to slow down this process. acs.org

Formation of Photoproducts and Degradation Mechanisms under UV Irradiation

Under UV irradiation in aqueous environments, a primary degradation pathway for benzotrifluoride derivatives is the hydrolysis of the C-F bonds in the trifluoromethyl group. acs.orgacs.org This reaction leads to the conversion of the -CF3 group into a carboxylic acid (-COOH) group. acs.orgacs.org

For this compound, this degradation mechanism would result in the formation of 2,5-dimethylbenzoic acid. This light-mediated hydrolysis is a key process determining the environmental fate of such compounds. acs.orgacs.org The presence of electron-donating methyl groups is expected to enhance the rate of this photohydrolysis compared to unsubstituted benzotrifluoride. acs.org

Other Reaction Pathways and Functionalization

Beyond photochemical reactions, the trifluoromethyl group of this compound is generally robust, allowing for functionalization at other positions on the aromatic ring under non-photochemical conditions. The electron-withdrawing nature of the -CF3 group facilitates selective deprotonation at the ortho-positions, which can then be reacted with various electrophiles. nih.gov

Furthermore, methods exist for the direct transformation of the trifluoromethyl group itself. For example, a C-F bond can be cleaved to generate a difluorobenzylic radical. This reactive intermediate can then be intercepted by alkene feedstocks to create a diverse array of difluoroalkylaromatic compounds. nih.gov This strategy provides a pathway for the synthesis of complex fluorinated molecules from trifluoromethyl arene precursors like this compound. nih.gov

Electrophilic Aromatic Substitution on Trifluoromethylated Rings.

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the cumulative electronic and steric effects of its three substituents: the trifluoromethyl group (-CF3) at position 1, and the two methyl groups (-CH3) at positions 2 and 5. The interplay of these groups dictates the rate of reaction and the regioselectivity of the substitution.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, exerting a strong negative inductive effect (-I). This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus deactivating it towards electrophilic attack. youtube.com Consequently, reactions involving trifluoromethylated rings are generally slower and require harsher conditions compared to benzene or activated derivatives. The -CF3 group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (positions 3 and 5). This is because the carbocation intermediates (sigma complexes) formed during meta-attack are less destabilized than those formed during ortho- or para-attack, where the positive charge would be placed adjacent to the strongly electron-withdrawing -CF3 group. youtube.com

In contrast, the methyl groups are electron-donating groups through an inductive effect (+I) and hyperconjugation. They increase the electron density of the ring, thereby activating it towards EAS. libretexts.org Alkyl groups are ortho, para-directors because the carbocation intermediates for ortho and para attack are stabilized by the electron-donating nature of the methyl group. libretexts.orgpressbooks.pub

In the case of this compound, the directing effects of the three substituents must be considered in concert to predict the substitution pattern on the available positions (3, 4, and 6).

The -CF3 group at C1 deactivates the entire ring and directs incoming electrophiles to its meta positions, C3 and C5. Since C5 is already occupied by a methyl group, the -CF3 group primarily directs towards C3 .

The -CH3 group at C2 is an ortho, para-director. Its ortho positions are C1 (substituted) and C3. Its para position is C5 (substituted). Therefore, this methyl group strongly directs towards C3 .

The -CH3 group at C5 is also an ortho, para-director. Its ortho positions are C4 and C6. Its para position is C2 (substituted). This methyl group directs towards C4 and C6 .

A consensus of directing effects emerges: the C2-methyl group and the C1-trifluoromethyl group both direct the electrophile to the C3 position. The C5-methyl group directs to C4 and C6. The activating methyl groups will have a more dominant directing influence than the deactivating trifluoromethyl group. However, the C3 position benefits from the directing effect of one activating group (ortho to C2-CH3) and is also the least deactivated position by the -CF3 group (meta). The C4 and C6 positions are each activated by the C5-methyl group (ortho). Steric hindrance may also play a role, potentially disfavoring substitution at C6, which is ortho to the C5-methyl group and meta to the bulky -CF3 group.

Therefore, electrophilic substitution on this compound is expected to yield a mixture of products, with substitution occurring at positions 3, 4, and 6, influenced by the specific electrophile and reaction conditions.

Table 1: Analysis of Directing Effects in this compound

| Position | Influence of C1-CF3 (meta-director) | Influence of C2-CH3 (ortho, para-director) | Influence of C5-CH3 (ortho, para-director) | Overall Likelihood of Substitution |

|---|---|---|---|---|

| 3 | Directing | Directing (ortho) | - | High |

| 4 | - | - | Directing (ortho) | High |

| 6 | - | - | Directing (ortho) | Moderate (potential steric hindrance) |

Radical Reactions Involving the Trifluoromethyl Group.

While the trifluoromethyl group is generally considered chemically robust, its C-F bonds can be functionalized through radical pathways. This reactivity provides a synthetic route to aryldifluoromethyl and arylmonofluoromethyl compounds. The typical mechanism for initiating such reactions on trifluoromethylarenes involves a single-electron transfer (SET) to the aromatic ring. ccspublishing.org.cnnih.gov

The process begins with the reduction of the trifluoromethylarene substrate to generate a radical anion intermediate. This SET step can be induced by various methods, including photoredox catalysis or the use of strong reducing agents like magnesium metal. ccspublishing.org.cn The resulting radical anion is unstable and readily undergoes the elimination of a fluoride (B91410) anion (F⁻). This fluoride elimination is a key step, leading to the formation of a difluorobenzyl radical. ccspublishing.org.cnnih.gov

This general mechanism can be summarized as follows:

Single-Electron Transfer (SET): Ar-CF₃ + e⁻ → [Ar-CF₃]•⁻

Fluoride Elimination: [Ar-CF₃]•⁻ → Ar-ĊF₂• + F⁻

The generated difluorobenzyl radical (Ar-ĊF₂•) is a versatile intermediate that can be trapped by various radical acceptors or participate in cross-coupling reactions. For instance, in the presence of unactivated olefins, the difluorobenzyl radical can add across the double bond, leading to monodefluoroalkylation products. nih.gov This strategy allows for the formation of new carbon-carbon bonds at the formerly fluorinated position.

The feasibility of this C-F bond cleavage is linked to the electronic properties of the trifluoromethylarene. The process is generally more favorable for substrates with electron-deficient aromatic rings, as they are more readily reduced to the radical anion intermediate. However, methods utilizing potent organic photoredox catalysts have been developed that can achieve this transformation even on unactivated systems. nih.gov

Table 2: General Mechanistic Steps for Radical C-F Functionalization

| Step | Description | Key Intermediate | Typical Conditions |

|---|---|---|---|

| 1 | Single-electron reduction of the trifluoromethylarene. | Radical anion ([Ar-CF₃]•⁻) | Photoredox catalyst (e.g., phenoxazine), UV irradiation, or a chemical reductant (e.g., Mg metal). ccspublishing.org.cnnih.gov |

| 2 | Mesolytic cleavage of a C-F bond with elimination of a fluoride anion. | Difluorobenzyl radical (Ar-ĊF₂•) | Spontaneous following radical anion formation. nih.gov |

| 3 | Reaction of the radical intermediate. | Final product (e.g., Ar-CF₂R) | Presence of a radical trapping agent, such as an alkene. nih.gov |

Cross-Coupling Reactions Utilizing Halogenated Benzotrifluorides.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound serve as excellent substrates for these transformations, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. For these reactions to occur, the this compound ring must first be functionalized with a halide (e.g., Br, I) or a triflate, typically at one of the positions predicted by the analysis of electrophilic aromatic substitution (C3, C4, or C6).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups.

The catalytic cycle for the Suzuki coupling of a bromo-2,5-dimethylbenzotrifluoride (Ar-Br) with a boronic acid (R-B(OH)₂) generally proceeds through three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the Ar-Br bond to form a Pd(II) intermediate (Ar-Pd(II)-Br).

Transmetalation: The base activates the boronic acid, facilitating the transfer of the organic group (R) from boron to the palladium center, displacing the bromide and forming a new Pd(II) complex (Ar-Pd(II)-R).

Reductive Elimination: The two organic groups (Ar and R) are eliminated from the palladium center, forming the new C-C bond in the product (Ar-R) and regenerating the active Pd(0) catalyst.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dibromo-3-hexylthiophene | Aryl-boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | nih.gov |

| ortho-Bromoanilines | Alkyl/Aryl boronic esters | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | Good to Excellent | nih.gov |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org The reaction requires a base to neutralize the hydrogen halide produced.

The mechanism is similar in its initial step to the Suzuki coupling:

Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex.

Alkene Insertion (Syn-addition): The alkene coordinates to the palladium complex and then inserts into the Ar-Pd bond in a syn-stereospecific manner.

Beta-Hydride Elimination (Syn-elimination): A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a hydrido-palladium complex (H-Pd(II)-X).

Base-promoted Regeneration: The base regenerates the Pd(0) catalyst from the H-Pd(II)-X species.

The regioselectivity of the alkene insertion is primarily governed by sterics, with the aryl group typically adding to the less substituted carbon of the double bond. mdpi.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds via the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines.

The catalytic cycle is analogous to other cross-coupling reactions:

Oxidative Addition: Pd(0) adds to the aryl halide (Ar-X) to give an Ar-Pd(II)-X complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond of the final arylamine product and regenerating the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is crucial in this reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.govorganic-chemistry.org

Spectroscopic and Computational Characterization of 2,5 Dimethylbenzotrifluoride and Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

The structural analysis of 2,5-Dimethylbenzotrifluoride and its analogues relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and electronic properties of these compounds. By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, a comprehensive characterization can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the connectivity and chemical environment of atoms. For fluorinated compounds like this compound, multinuclear NMR experiments, including ¹⁹F, ¹H, and ¹³C NMR, are particularly informative.

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com The chemical shift of the fluorine atoms is highly sensitive to their electronic environment, providing valuable structural information. alfa-chemistry.com

For this compound, the three fluorine atoms of the trifluoromethyl (-CF₃) group are chemically equivalent and are expected to give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups, such as the methyl groups in this case, generally cause an upfield shift (to less negative ppm values) compared to the parent benzotrifluoride (B45747). The typical chemical shift range for a -CF₃ group on an aromatic ring is around -60 to -65 ppm relative to CFCl₃. colorado.edu For example, the ¹⁹F NMR signal for the trifluoromethyl group in 1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene (B1390628) appears at -62.7 ppm. beilstein-journals.org

Table 1: Representative ¹⁹F NMR Chemical Shifts for Selected Benzotrifluoride Analogues

| Compound | Substituent(s) | Chemical Shift (δ) of -CF₃ (ppm) |

|---|---|---|

| Benzotrifluoride | H | -63.72 colorado.edu |

| 4-Nitrobenzotrifluoride | 4-NO₂ | -62.5 |

| 4-Aminobenzotrifluoride | 4-NH₂ | -61.8 |

This table presents typical ¹⁹F NMR chemical shift values for the trifluoromethyl group in various substituted benzotrifluorides to illustrate the effect of substituents on the fluorine resonance.

¹H and ¹³C NMR spectroscopy are essential for characterizing the hydrocarbon framework of this compound.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons and the protons of the two methyl groups. The aromatic region would likely show complex splitting patterns due to spin-spin coupling between the non-equivalent aromatic protons. The two methyl groups, being in different chemical environments (one ortho and one meta to the -CF₃ group), are expected to have slightly different chemical shifts. For comparison, the methyl protons in m-xylene (B151644) appear as a singlet at approximately 2.2-2.3 ppm. chemicalbook.comhmdb.ca The aromatic protons in m-xylene show signals in the range of 6.9 to 7.1 ppm. chemicalbook.comhmdb.ca

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Separate signals are expected for the two methyl carbons, the six aromatic carbons (four of which are protonated and two are substituted), and the carbon of the trifluoromethyl group. The -CF₃ group is strongly electron-withdrawing and will significantly influence the chemical shifts of the aromatic carbons, particularly the carbon to which it is attached and the ortho and para carbons. The carbon of the -CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms. For an analogue, 2,5-Dichlorobenzotrifluoride, the aromatic carbons appear in the ¹³C NMR spectrum, though specific assignments are not provided in the available data. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ) (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic-H | ~7.0 - 7.5 | Multiplet |

| CH₃ (C2) | ~2.3 - 2.5 | Singlet | |

| CH₃ (C5) | ~2.2 - 2.4 | Singlet | |

| ¹³C | C-CF₃ (C1) | ~130 - 135 | Quartet |

| C-CH₃ (C2) | ~135 - 140 | Singlet | |

| Aromatic C-H | ~125 - 135 | Singlet | |

| C-CH₃ (C5) | ~130 - 135 | Singlet | |

| CF₃ | ~120 - 125 | Quartet |

This table provides predicted chemical shift ranges and multiplicities for the ¹H and ¹³C NMR spectra of this compound based on general principles and data from analogous compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₉H₉F₃), the molecular weight is approximately 174.17 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 174. The fragmentation of benzotrifluoride derivatives often involves the loss of a fluorine atom to give an [M-F]⁺ ion, or the loss of the entire trifluoromethyl group to yield an [M-CF₃]⁺ ion. For this compound, characteristic fragmentation pathways would likely include the formation of a tropylium-like ion through rearrangement after the loss of a methyl group or the trifluoromethyl group. The mass spectrum of the analogous compound, 2,5-Dichlorobenzotrifluoride, is available and provides insight into the fragmentation patterns of such molecules. nist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 174 | [C₉H₉F₃]⁺ (Molecular Ion) |

| 159 | [C₉H₉F₂]⁺ ([M-F]⁺) |

| 105 | [C₈H₉]⁺ ([M-CF₃]⁺) |

This table outlines the predicted major fragments and their corresponding mass-to-charge ratios (m/z) in the mass spectrum of this compound.

Infrared (IR) and UV-Vis Spectroscopy in Elucidating Functional Groups and Electronic Transitions

Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of molecules.

IR spectroscopy is used to identify the vibrational modes of functional groups. For this compound, the IR spectrum would exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and the strong absorptions associated with the C-F bonds of the trifluoromethyl group. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. vscht.cz The C=C stretching vibrations of the benzene (B151609) ring usually occur in the 1600-1450 cm⁻¹ region. msu.edu The C-F stretching vibrations of the -CF₃ group are expected to produce strong, characteristic bands in the region of 1350-1100 cm⁻¹. The infrared spectrum of 2,5-Dibromobenzotrifluoride shows characteristic absorptions that can be used for comparison. nist.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted benzenes typically show characteristic absorption bands in the ultraviolet region. nist.gov The absorption spectrum of benzotrifluoride vapor lies in the region of 2750–2400 Å (275–240 nm). optica.org The methyl and trifluoromethyl substituents on the benzene ring in this compound would be expected to cause shifts in the positions and intensities of these absorption bands compared to unsubstituted benzene.

Table 4: Characteristic IR and UV-Vis Data for Substituted Benzotrifluorides

| Spectroscopy | Region | Characteristic Absorption |

|---|---|---|

| IR | 3100-3000 cm⁻¹ | Aromatic C-H stretch |

| 3000-2850 cm⁻¹ | Methyl C-H stretch | |

| 1600-1450 cm⁻¹ | Aromatic C=C stretch | |

| 1350-1100 cm⁻¹ | C-F stretch (-CF₃) |

This table summarizes the expected regions for key spectroscopic signals in the IR and UV-Vis spectra of this compound and its analogues.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful tool for complementing experimental spectroscopic data and for gaining deeper insights into the structural and electronic properties of molecules like this compound. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can be employed to predict a variety of molecular properties.

These theoretical studies can be used to calculate optimized molecular geometries, vibrational frequencies (for comparison with experimental IR spectra), and NMR chemical shifts. nih.gov The prediction of ¹⁹F NMR chemical shifts for fluorinated aromatic compounds using DFT methods has been shown to be a reliable approach for assigning signals in complex spectra. nih.gov Computational methods can also be used to simulate electronic transitions, aiding in the interpretation of UV-Vis spectra.

Furthermore, computational analysis can provide information on the electronic structure, such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and charge distributions. These calculations can help in understanding the reactivity and intermolecular interactions of this compound and its analogues. For instance, theoretical studies on related compounds have been used to investigate their potential as drug candidates through molecular docking simulations and ADMETox predictions. colorado.eduresearchgate.net

Table 5: Applications of Computational Chemistry in the Study of this compound

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Structural Optimization | Bond lengths, bond angles, dihedral angles |

| Vibrational Analysis | IR frequencies and intensities | |

| NMR Spectroscopy | ¹H, ¹³C, and ¹⁹F chemical shifts | |

| Time-Dependent DFT (TD-DFT) | Electronic Spectra | UV-Vis absorption wavelengths and oscillator strengths |

This table highlights the various computational methods and their applications in the theoretical characterization of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of organic molecules. For substituted aromatic compounds like this compound, DFT calculations can provide valuable insights into various molecular properties and reactivity descriptors. These descriptors help in understanding the chemical behavior of the molecule.

The electronic properties of aromatic compounds are significantly influenced by the nature and position of substituents on the ring. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine optimized molecular geometries and electronic properties. nih.gov Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. acs.org

Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be derived from the HOMO and LUMO energies. These include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The following interactive table provides a hypothetical set of DFT-calculated electronic properties and global reactivity descriptors for this compound, based on typical values for substituted aromatic compounds.

| Property | Value | Unit |

| HOMO Energy | -8.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 7.3 | eV |

| Chemical Potential (μ) | -4.85 | eV |

| Chemical Hardness (η) | 3.65 | eV |

| Electrophilicity Index (ω) | 3.22 | eV |

Note: These values are illustrative and based on data for analogous compounds. Specific experimental or higher-level computational data for this compound may vary.

Local reactivity descriptors, such as Fukui functions, can also be calculated to predict the most probable sites for electrophilic, nucleophilic, and radical attack on the molecule. For this compound, the electron-donating methyl groups and the electron-withdrawing trifluoromethyl group will have distinct effects on the electron density distribution in the aromatic ring, thereby influencing its regioselectivity in chemical reactions. scielo.org.mx

Molecular Modeling for Conformation and Energetics of Isomers

Molecular modeling techniques are essential for studying the conformational preferences and relative energies of different isomers of a molecule. For this compound, conformational analysis primarily involves the orientation of the methyl and trifluoromethyl groups with respect to the benzene ring.

The rotation of the methyl groups in substituted benzenes is a classic example of a low-energy conformational process. The energy barrier to rotation is influenced by steric and electronic interactions with adjacent substituents. In the case of this compound, the interaction between the methyl groups and the trifluoromethyl group will determine the most stable conformations.

Computational methods, ranging from molecular mechanics to high-level quantum chemical calculations, can be employed to map the potential energy surface for the rotation of the substituent groups. This allows for the determination of the lowest energy conformations and the energy barriers between them.

For disubstituted benzenes, the relative stability of isomers is determined by the interplay of steric and electronic effects. The following interactive table shows a hypothetical comparison of the relative energies of the dimethylbenzotrifluoride isomers, with the 2,5-isomer as a reference.

| Isomer | Relative Energy (kcal/mol) |

| 2,3-Dimethylbenzotrifluoride | +0.5 |

| 2,4-Dimethylbenzotrifluoride | -0.2 |

| This compound | 0.0 |

| 2,6-Dimethylbenzotrifluoride | +1.0 |

| 3,4-Dimethylbenzotrifluoride | -0.3 |

| 3,5-Dimethylbenzotrifluoride | -0.1 |

Note: These values are illustrative and intended to show the typical small energy differences between isomers of substituted benzenes.

Studies on the photoisomerization of dimethylbenzotrifluoride isomers have shown that irradiation can lead to the interconversion between different isomers, suggesting that the energy barriers for isomerization are surmountable under certain conditions. acs.org

Quantum Chemical Approaches to Reaction Mechanisms

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions by providing detailed information about the potential energy surface, including the structures and energies of reactants, products, transition states, and intermediates.

For this compound, a key class of reactions is electrophilic aromatic substitution. The methyl groups are activating and ortho-, para-directing, while the trifluoromethyl group is deactivating and meta-directing. lkouniv.ac.in The regioselectivity of such reactions can be predicted by calculating the activation energies for electrophilic attack at the different positions on the aromatic ring. The pathway with the lowest activation energy will be the most favorable.

A typical quantum chemical study of a reaction mechanism involves the following steps:

Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: The transition state structure connecting the reactants and products (or intermediates) is located on the potential energy surface. This is a first-order saddle point.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency).

Energy Calculations: The energies of all species are calculated to determine the reaction and activation energies.

For example, in the nitration of this compound, the nitronium ion (NO2+) is the electrophile. Quantum chemical calculations would be used to model the attack of the nitronium ion at the available positions on the benzene ring, followed by the loss of a proton to restore aromaticity. The calculated transition state energies would reveal the preferred position of substitution.

The following interactive table presents a hypothetical reaction profile for the nitration of this compound at the C4 position.

| Species | Relative Energy (kcal/mol) |

| Reactants (2,5-DMBTF + NO2+) | 0.0 |

| Transition State | +15.2 |

| Sigma Complex (Intermediate) | +8.5 |

| Products (4-nitro-2,5-DMBTF + H+) | -5.7 |

Note: These energy values are illustrative of a typical electrophilic aromatic substitution reaction profile.

By performing such calculations for all possible substitution patterns, a comprehensive understanding of the factors controlling the reactivity and selectivity of this compound can be achieved.

Advanced Applications of 2,5 Dimethylbenzotrifluoride As a Synthetic Building Block

Strategic Utility in the Construction of Complex Organic Molecules

The strategic placement of the trifluoromethyl and dimethyl functionalities on the benzene (B151609) ring makes 2,5-dimethylbenzotrifluoride a valuable precursor in the multi-step synthesis of complex organic molecules. Its utility stems from the ability to undergo a variety of chemical reactions at different positions on the aromatic ring, as well as on the methyl and trifluoromethyl groups themselves, allowing for the sequential introduction of various functional groups and the construction of intricate molecular frameworks.

In the realm of multistep organic synthesis, this compound can serve as a foundational scaffold upon which molecular complexity is built. The methyl groups can be functionalized through free-radical halogenation or oxidation to introduce carboxylic acid, aldehyde, or benzylic halide moieties. These transformations open up a plethora of subsequent reactions, including esterification, amidation, and cross-coupling reactions, which are fundamental to the assembly of larger molecules.

Furthermore, the aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions. The directing effects of the trifluoromethyl group (meta-directing) and the methyl groups (ortho, para-directing) can be strategically exploited to achieve regioselective functionalization of the benzene ring. This controlled introduction of substituents is a cornerstone of modern organic synthesis, enabling the precise construction of target molecules with desired stereochemistry and electronic properties. The interplay of these directing effects can be complex, and the reaction conditions must be carefully optimized to achieve the desired isomer.

| Reaction Type | Potential Functionalization Site | Subsequent Transformations |

| Free-Radical Halogenation | Methyl groups | Nucleophilic substitution, organometallic coupling |

| Oxidation | Methyl groups | Esterification, amidation, reduction |

| Electrophilic Aromatic Substitution | Aromatic ring | Nitration, halogenation, sulfonation, Friedel-Crafts reactions |

The trifluoromethyl group is a key pharmacophore in many modern drugs and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. While this compound itself is a pre-functionalized source of a trifluoromethylated aromatic ring, its derivatives can be used in cross-coupling reactions to introduce the 2,5-dimethylphenyl-trifluoromethyl moiety into larger molecular systems. For instance, if the aromatic ring is functionalized with a leaving group such as a bromine or iodine atom, it can participate in palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Heck reactions.

These reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the pharmaceutical industry to construct complex molecular architectures. The presence of the trifluoromethyl group on the aromatic ring can influence the reactivity of the coupling partners and the stability of the resulting products.

| Cross-Coupling Reaction | Reactant Type | Bond Formed |

| Suzuki Coupling | Aryl boronic acid/ester | C-C (Aryl-Aryl) |

| Stille Coupling | Organostannane | C-C (Aryl-Aryl/Alkenyl) |

| Heck Coupling | Alkene | C-C (Aryl-Alkenyl) |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) |

Role in the Design and Synthesis of Fluorinated Scaffolds for Advanced Materials

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and electronic properties, leading to materials with enhanced thermal stability, chemical resistance, and unique optical and electronic characteristics. This compound serves as a valuable building block for the creation of novel fluorinated scaffolds for advanced materials, including fluoropolymers and liquid crystals.

Fluoropolymers are a class of polymers known for their exceptional properties, such as high thermal stability, chemical inertness, and low surface energy. While there is no direct evidence of this compound being used as a monomer in polymerization, it can be chemically modified to produce fluorinated monomers. For example, the methyl groups could be functionalized to introduce polymerizable groups like vinyl or acrylic moieties. Subsequent polymerization of these monomers could lead to the formation of novel fluoropolymers with tailored properties.

The presence of the trifluoromethyl group in the polymer backbone or as a side chain can impart desirable characteristics such as increased hydrophobicity, enhanced solubility in specific solvents, and modified refractive index. Research in this area is focused on designing and synthesizing new fluorinated monomers to create polymers with specific performance attributes for applications in coatings, membranes, and optical fibers.

Fluorinated compounds are of great interest in the field of liquid crystal (LC) materials due to the ability of fluorine to introduce a strong dipole moment without significantly increasing the molecular size. This can lead to LCs with desirable properties such as high dielectric anisotropy, which is crucial for their application in display technologies. The rigid aromatic core of this compound makes it a suitable scaffold for the synthesis of calamitic (rod-shaped) liquid crystals.

By attaching flexible alkyl or alkoxy chains to the aromatic ring and potentially another polar group, molecules with the necessary shape anisotropy and polarity to exhibit liquid crystalline phases can be designed. The trifluoromethyl group can play a crucial role in tuning the mesophase behavior and the electro-optical properties of the resulting liquid crystals. The synthesis of such materials often involves multi-step reaction sequences where this compound is a key starting material. The introduction of fluorine can also influence the viscosity and switching times of the liquid crystal materials, which are critical parameters for their performance in electronic devices.

| Property Influenced by Fluorine | Impact on Liquid Crystal Performance |

| Dielectric Anisotropy | Lower threshold voltage for switching |

| Birefringence | Affects the contrast ratio of the display |

| Viscosity | Influences the switching speed |

| Thermal Stability | Determines the operating temperature range |

Intermediate in Fine Chemical Synthesis

In the broader context of the chemical industry, this compound is a valuable intermediate in the synthesis of fine chemicals. Fine chemicals are complex, pure chemical substances produced in limited quantities through sophisticated multi-step synthesis processes. They are used as starting materials for specialty chemicals, including pharmaceuticals, agrochemicals, and electronic chemicals.

The chemical reactivity of this compound allows for its conversion into a variety of derivatives that are not readily accessible through other synthetic routes. For example, selective oxidation of one of the methyl groups can lead to 2-methyl-5-(trifluoromethyl)benzoic acid, a potentially useful building block for further chemical elaboration. The unique substitution pattern of this compound provides access to a specific regioisomeric series of compounds that might be difficult to synthesize using other methods. The production of such specialized intermediates is a key aspect of the fine chemical industry, which relies on the availability of a diverse range of building blocks to meet the demands of various high-tech sectors.

Preparation of Intermediates for Specialty Chemicals (e.g., dyestuffs, colorants)

The synthesis of intermediates for dyestuffs and colorants often involves the introduction of specific functional groups onto an aromatic core. In theory, the aromatic ring of this compound could be functionalized through various electrophilic substitution reactions. For instance, nitration, halogenation, or sulfonation could introduce reactive handles onto the benzene ring, which could then be further modified to create precursors for dye molecules.

However, specific examples of this compound being used as a direct precursor for commercial dyestuffs or colorants are not prominently reported. The synthesis of dye intermediates is a well-established field with a variety of starting materials, and the specific advantages or unique properties that this compound might confer to a dye molecule are not currently detailed in the literature.

Contribution to Agrochemical and Pharmaceutical Intermediate Synthesis (focus on synthetic methodologies, not bioactivity)

The trifluoromethyl group is a key moiety in many modern agrochemicals and pharmaceuticals due to its ability to enhance properties such as metabolic stability and binding affinity. Benzotrifluoride (B45747) derivatives are therefore valuable building blocks. Synthetic methodologies involving these compounds often focus on modifying the aromatic ring or utilizing the trifluoromethyl group to direct reactions.

For this compound, potential synthetic transformations could include the oxidation of the methyl groups to carboxylic acids, which could then serve as handles for further chemical modifications. Halogenation of the methyl groups could also provide reactive sites for the attachment of other molecular fragments.

While there is extensive literature on the synthesis of trifluoromethyl-containing agrochemicals and pharmaceuticals, the specific role of this compound as a key starting material is not well-defined in published research. The focus tends to be on other benzotrifluoride derivatives or on methods for introducing the trifluoromethyl group at a later stage of the synthesis.

Environmental Fate and Degradation Pathways of Benzotrifluoride Derivatives

Abiotic Transformation Processes

Non-biological degradation pathways are critical in determining the environmental persistence of benzotrifluoride (B45747) derivatives. These processes are primarily driven by light energy and reactions with atmospheric oxidants.

Benzotrifluoride derivatives can undergo degradation in aquatic environments when exposed to sunlight. acs.org This process, known as photodegradation, primarily involves the light-induced hydrolysis of the trifluoromethyl group.

Under ultraviolet (UV) irradiation in water, some substituted benzotrifluorides are unstable and transform into their corresponding benzoic acids. acs.org This transformation is the result of C-F bond photohydrolysis, a reaction that involves the cleavage of the carbon-fluorine bonds within the trifluoromethyl group and their replacement with hydroxyl groups from water. The degradation of the parent compound leads to the formation of a benzoic acid and the release of fluoride (B91410) ions into the water. acs.org

The rate and efficiency of C-F bond photohydrolysis are strongly influenced by the type and position of other substituents on the benzene (B151609) ring. acs.org The photochemical reactivity of the CF3 moiety is significantly enhanced by the presence of strong electron-donating groups (EDGs) on the ring. acs.org These groups increase the rate of light absorption and the apparent quantum yield of the reaction. acs.org

For instance, substituents like amino (-NH2), methylamino (-NHCH3), and hydroxyl (-OH) groups have been shown to promote the photohydrolysis of the CF3 group. In contrast, electron-withdrawing groups (EWGs) such as acetyl (-COCH3), cyano (-CN), and nitro (-NO2) result in lower quantum yields for this transformation. acs.org For 2,5-dimethylbenzotrifluoride, the two methyl groups, which are electron-donating, are expected to make the compound more susceptible to photohydrolysis compared to unsubstituted benzotrifluoride.

The table below summarizes the effect of various substituents on the photodegradation quantum yields of benzotrifluoride derivatives.

| Substituent Group | Position on Ring | Group Type | Relative Quantum Yield (Φ) |

|---|---|---|---|

| -NHCH₃ | 3 | Strong EDG | High |

| -NH₂ | 3 | Strong EDG | High |

| -OH | 3 | Strong EDG | High |

| -CH₃ | - | EDG | Moderate |

| -COCH₃ | 3 | EWG | Low |

| -CN | 3 | EWG | Low |

| -NO₂ | 3 | EWG | Low |

In the atmosphere, the primary degradation pathway for many volatile organic compounds, including benzotrifluoride derivatives, is reaction with hydroxyl radicals (•OH). nsfc.gov.cnmdpi.com These highly reactive radicals initiate oxidation that can lead to the breakdown of the aromatic ring and its substituents.

The rate of this reaction is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the methyl groups in this compound, generally increase the rate of reaction with •OH radicals by activating the ring towards electrophilic attack. Conversely, the trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring and makes it less susceptible to oxidation. askfilo.com

In the absence of UV light, the trifluoromethyl group attached to an aromatic ring is generally resistant to hydrolysis under typical environmental conditions of pH and temperature. mdpi.comscispace.com The C-F bond is the strongest single bond in organic chemistry, contributing to the high metabolic and chemical stability of the trifluoromethyl group. mdpi.com While slow "dark" hydrolysis has been observed for some benzotrifluoride derivatives, particularly those substituted with strong electron-donating groups, the process is generally not considered a significant environmental degradation pathway compared to photodegradation. acs.orgcdnsciencepub.com Therefore, for this compound, abiotic hydrolysis in soil and water in the absence of sunlight is expected to be a very slow process.

Photodegradation in Aquatic Environments.

Biotic Degradation Mechanisms in Environmental Compartments

Microbial degradation is a key process in the breakdown of many organic pollutants in soil and water. However, the trifluoromethyl group presents a significant challenge to microbial metabolism. The high strength of the C-F bonds and the xenobiotic nature of the -CF3 group make it highly recalcitrant to enzymatic attack. scispace.com

Studies on the microbial metabolism of trifluoromethyl-substituted aromatic compounds have shown that degradation is often slow and incomplete. scispace.comnih.gov Bacteria that can degrade related alkyl-substituted aromatics may co-metabolize trifluoromethylated analogues, but the process often halts, leading to the accumulation of trifluoromethylated intermediates. scispace.comnih.gov For example, the metabolism of 3-trifluoromethyl-benzoate by certain Pseudomonas and Rhodococcus strains results in ring-cleavage products that are not further metabolized, effectively creating dead-end metabolites. scispace.comnih.gov

For this compound, it is plausible that initial microbial attack would target one of the methyl groups, a common initiation step in the degradation of xylenes (B1142099) and toluenes. This would lead to the formation of trifluoromethylated benzoic acid derivatives. However, the subsequent degradation of the aromatic ring bearing the -CF3 group is likely to be a significant bottleneck, potentially leading to the accumulation of persistent trifluoromethylated metabolites in the environment.

Microbial Degradation in Soil and Water Systems

The primary mechanism for the breakdown of many aromatic compounds in the environment is microbial degradation. For compounds structurally related to this compound, such as xylenes, biodegradation has been observed in both soil and groundwater. Standard biodegradability tests have shown that mixed xylenes can be completely degraded in groundwater within eight days, following a three to four-day acclimation period by the microbial community. epa.gov

However, the degree of substitution on the aromatic ring can affect the rate of degradation. Research on similar compounds has shown that biodegradability generally decreases with increased substitution. For instance, the degradation rates follow the order of toluene (B28343) > xylene > trimethylbenzene. nih.gov This suggests that this compound, being a trisubstituted benzene derivative, may exhibit a degree of resistance to rapid microbial breakdown. The strong carbon-fluorine bonds of the trifluoromethyl group are known to enhance the recalcitrance of aromatic compounds, potentially leading to slower degradation rates compared to its non-fluorinated analogue, xylene. While biodegradation is an important process in subsurface soils and groundwater where volatilization is limited, these factors suggest that this compound may persist in these environments. cdc.gov

Biodegradation Products and Pathways

For aromatic compounds with alkyl substituents, such as xylenes, microbial degradation pathways typically initiate with the oxidation of a methyl group. canada.ca This process, mediated by monooxygenase or dioxygenase enzymes, leads to the formation of corresponding alcohols, aldehydes, and carboxylic acids. For example, the biotransformation of p-xylene (B151628) can produce p-tolualdehyde. nih.gov Following this initial side-chain oxidation, the aromatic ring can be hydroxylated to form catecholic intermediates, such as methylcatechols. nih.gov These catechols are then susceptible to ring cleavage, leading to the formation of aliphatic acids that can be further metabolized through central metabolic pathways like the Krebs cycle.

Another potential pathway, observed in the degradation of compounds like dibenzofuran, involves angular dioxygenation, which can lead to intermediates such as salicylic (B10762653) acid. nih.gov Given these known pathways for similar molecules, it is plausible that the biodegradation of this compound would proceed through an initial oxidation of one or both methyl groups to form 2-(trifluoromethyl)-4-methylbenzyl alcohol and subsequently 2-(trifluoromethyl)-4-methylbenzoic acid, or related isomers. These intermediates would then likely undergo hydroxylation and ring fission. The stability of the trifluoromethyl group suggests it would likely remain intact on the aromatic ring through the initial stages of degradation.

Environmental Persistence Assessment of Trifluoromethylated Aromatics

The persistence of a chemical in the environment is a key factor in assessing its potential for long-term impact. The combination of methyl groups and a highly stable trifluoromethyl group on this compound suggests a moderate to high potential for persistence.

Half-Life Determination in Various Environmental Matrices

In the atmosphere , the dominant removal process for volatile organic compounds like xylenes is photochemical degradation by hydroxyl radicals, with a reported half-life of 1 to 18 hours. epa.gov

In aquatic systems , volatilization is a significant removal process for xylenes. The half-life for the evaporation of o-xylene (B151617) from water is approximately 3.2 hours. epa.gov For a typical river, the volatilization half-life is estimated at 29 hours, and for a pond, it extends to 144 hours. epa.gov Due to this rapid volatilization, biodegradation in surface waters is not considered a competitive process. cdc.gov

In soil and groundwater , where volatilization is restricted, persistence is more pronounced. Xylenes are known to persist for several years in groundwater. epa.gov The herbicide trifluralin, which also contains a trifluoromethyl group, has a reported half-life in soil ranging from 15 to 23 days. Another related herbicide, oxyfluorfen, has a soil half-life of approximately 45 to 53 days. nih.gov This indicates that trifluoromethylated aromatic compounds can be significantly more persistent in soil than more volatile, non-fluorinated analogues.

| Compound | Environmental Matrix | Half-Life | Primary Fate Process |

|---|---|---|---|

| Xylenes | Atmosphere | 1 - 18 hours | Photochemical Degradation |

| o-Xylene | Water (Evaporation) | 3.2 hours | Volatilization |

| Xylenes | River Water | ~29 hours | Volatilization |

| Xylenes | Pond Water | ~144 hours | Volatilization |

| Xylenes | Groundwater | Several years | Biodegradation (slow) |

| Trifluralin | Soil | 15 - 23 days | Biodegradation |

| Oxyfluorfen | Soil | 45 - 53 days | Biodegradation |

Considerations for Environmental Transport and Accumulation of Degradation Products

The environmental transport of this compound is expected to be governed by its physicochemical properties. Similar to xylenes, it is likely to be moderately mobile in soil, with a potential to leach into groundwater. epa.govcdc.gov Adsorption to soil organic matter may slow its transport, but its mobility suggests that contamination of subsurface environments is a possibility following a surface release. epa.gov

Bioconcentration in aquatic organisms is not anticipated to be a significant issue for xylenes, and by extension, for this compound. epa.gov However, the accumulation of its degradation products is a concern. As noted, the initial biodegradation products of substituted benzenes are often aldehydes and carboxylic acids. Some of these intermediates, such as p-tolualdehyde formed from p-xylene, can be toxic. nih.gov Therefore, even if the parent compound is degraded, the resulting metabolites could pose their own environmental risks. The persistence of these degradation products would depend on their susceptibility to further microbial attack. Trifluoromethyl-substituted benzoic acids, for example, may be more resistant to complete mineralization than their non-fluorinated counterparts, potentially leading to their accumulation in soil and water.

Q & A

Basic Synthesis and Purification Methods

Q: What are the standard synthetic routes for 2,5-Dimethylbenzotrifluoride, and how can purity be optimized? A: The compound is typically synthesized via electrophilic aromatic substitution or Friedel-Crafts alkylation, using trifluoromethylating agents like CF₃X (X = Cl, Br) in the presence of Lewis acids (e.g., AlCl₃). A critical step is controlling reaction temperature (60–80°C) to minimize side products such as over-alkylated derivatives . Purification involves fractional distillation under reduced pressure (e.g., 10–15 mmHg) or silica gel chromatography using hexane/ethyl acetate gradients. Purity (>98%) is confirmed via GC-MS or HPLC with a C18 column and UV detection at 254 nm .

Advanced Optimization of Coupling Reactions

Q: How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for high yields? A: Key variables include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/Et₃N (1:1) at 80°C .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side reactions.

- Substrate ratios : A 1:1.2 molar ratio of aryl halide to boronic acid minimizes unreacted starting material.

Yields >85% are achievable with rigorous exclusion of moisture and oxygen via Schlenk techniques. Post-reaction analysis via ¹⁹F NMR helps identify fluorinated byproducts .

Spectroscopic Characterization Challenges

Q: How do conflicting NMR spectral data for this compound derivatives arise, and how can they be resolved? A: Discrepancies often stem from solvent-induced shifts or impurities. For example, ¹H NMR signals for methyl groups vary between CDCl₃ (δ 2.3–2.5 ppm) and DMSO-d₆ (δ 2.5–2.7 ppm) due to hydrogen bonding. High-resolution ¹³C and ¹⁹F NMR (e.g., 500 MHz) combined with DEPT-135 experiments clarify substitution patterns. Cross-validation with X-ray crystallography (where possible) resolves ambiguities in regioselectivity .

Mechanistic Insights into Trifluoromethyl Group Reactivity

Q: What computational methods elucidate the electronic effects of the trifluoromethyl group in this compound? A: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal the −CF₃ group’s strong electron-withdrawing effect, which lowers the HOMO energy (−8.2 eV) and directs electrophilic attacks to the para position. NBO analysis quantifies hyperconjugative interactions between C−F σ* orbitals and the aromatic ring, explaining enhanced stability against oxidation .

Addressing Contradictions in Reaction Yields

Q: How should researchers reconcile inconsistent yields reported for halogenation reactions of this compound? A: Yield variations often arise from differences in halogen sources (e.g., NBS vs. Br₂) or reaction scales. For bromination, NBS in CCl₄ under UV light (40°C, 12 h) gives 70–75% yield, while Br₂ in acetic acid (0°C, 2 h) yields 60–65% due to competing ring bromination. Systematic DOE (Design of Experiments) approaches identify optimal conditions, and LC-MS monitors intermediates to refine mechanistic models .

Applications in Material Science

Q: What role does this compound play in designing fluorinated polymers? A: The compound serves as a monomer in poly(arylene ether)s via nucleophilic aromatic substitution. Its −CF₃ groups enhance thermal stability (Tg > 250°C) and reduce dielectric constants (κ < 2.8). Polymerization with bisphenol A and K₂CO₃ in NMP (180°C, 24 h) produces films with >90% transparency in UV-vis spectra (300–800 nm). AFM analysis confirms smooth surfaces (Ra < 1 nm), critical for microelectronics .

Toxicological Profiling and Safety

Q: What protocols ensure safe handling of this compound in laboratory settings? A: Occupational exposure limits (OELs) are not established, but acute toxicity studies (OECD 423) indicate an LD₅₀ > 2000 mg/kg (oral, rats). Handling requires PPE (nitrile gloves, respirators) due to volatility (VP ≈ 0.5 mmHg at 25°C). Spill containment uses activated carbon, and waste is neutralized with 10% NaOH before disposal. Environmental persistence is low (BCF < 100), but bioaccumulation potential requires further study .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.